molecular formula C15H18ClN3O2 B2795080 2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide CAS No. 2411217-78-0

2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide

Cat. No. B2795080
CAS RN: 2411217-78-0
M. Wt: 307.78
InChI Key: ITWFEAMUPQISOE-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase Cdk5/p25, which plays a crucial role in neuronal development and function.

Mechanism of Action

2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide selectively inhibits the activity of Cdk5/p25 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, such as tau protein and neurofilament, which are involved in neuronal development and function. By inhibiting the activity of Cdk5/p25, this compound can reduce neuronal death and improve neurological function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models and cell culture systems. It can reduce the phosphorylation of tau protein and neurofilament, which are involved in the formation of neurofibrillary tangles and axonal damage in Alzheimer's disease. This compound can also improve synaptic plasticity and learning and memory in animal models of neurodegenerative diseases. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide has several advantages for lab experiments, including its potency and selectivity for Cdk5/p25, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.

Future Directions

There are several future directions for the use of 2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide in scientific research. One area of research is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to study the molecular mechanisms underlying the effects of this compound on neuronal development and function. Additionally, the development of new and improved inhibitors of Cdk5/p25, based on the structure of this compound, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide involves a series of steps, including the preparation of starting materials, reaction conditions, and purification. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. However, the exact details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide has been extensively used in scientific research to investigate the role of Cdk5/p25 in neuronal development and function. It has been shown to inhibit the activity of Cdk5/p25 in vitro and in vivo, leading to a reduction in neuronal death and improved neurological function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been used to study the molecular mechanisms underlying neuronal development, synaptic plasticity, and learning and memory.

properties

IUPAC Name

2-chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-14(17-15(20)11(2)16)19(18-10)9-12-4-6-13(21-3)7-5-12/h4-8,11H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWFEAMUPQISOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)Cl)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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